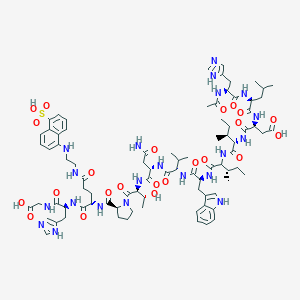
Endothelin converting enzyme substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endothelin converting enzyme substrate (ECE) is a protein that is involved in the regulation of blood pressure. It is an important component of the endothelin system, which is responsible for controlling the constriction and dilation of blood vessels. ECE is synthesized in the body through a complex process that involves several enzymes and is regulated by a variety of factors.
Mécanisme D'action
Endothelin converting enzyme substrate works by cleaving the C-terminal portion of pro-ET-1 to produce mature endothelin-1. Endothelin-1 is a potent vasoconstrictor that can cause the constriction of blood vessels, leading to an increase in blood pressure. Endothelin converting enzyme substrate inhibitors work by blocking the activity of Endothelin converting enzyme substrate, which reduces the production of endothelin-1 and leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
Endothelin converting enzyme substrate has a variety of biochemical and physiological effects on the body. It is involved in the regulation of blood pressure, as well as the control of vascular tone, cell growth, and inflammation. Endothelin converting enzyme substrate inhibitors have been shown to reduce blood pressure, inhibit cell growth, and reduce inflammation in animal models and humans.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Endothelin converting enzyme substrate inhibitors in lab experiments has several advantages and limitations. Endothelin converting enzyme substrate inhibitors can be used to study the role of Endothelin converting enzyme substrate in the regulation of blood pressure and other physiological processes. However, the use of Endothelin converting enzyme substrate inhibitors can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Endothelin converting enzyme substrate. One area of interest is the development of more selective Endothelin converting enzyme substrate inhibitors that can target specific isoforms of Endothelin converting enzyme substrate. Another area of interest is the identification of novel regulators of Endothelin converting enzyme substrate activity, which could lead to the development of new therapeutic targets for cardiovascular diseases. Additionally, the role of Endothelin converting enzyme substrate in other physiological processes, such as cell growth and inflammation, is an area of active research.
Méthodes De Synthèse
The synthesis of Endothelin converting enzyme substrate involves several steps, starting with the production of prepro-ET-1, which is the precursor to endothelin-1. Prepro-ET-1 is then cleaved by a protease called furin to produce pro-ET-1. Pro-ET-1 is then transported to the Golgi apparatus, where it is further processed by several enzymes, including Endothelin converting enzyme substrate, to produce mature endothelin-1.
Applications De Recherche Scientifique
Endothelin converting enzyme substrate has been the subject of extensive scientific research due to its role in the regulation of blood pressure and its potential as a therapeutic target for cardiovascular diseases. Studies have shown that Endothelin converting enzyme substrate inhibitors can reduce blood pressure in animal models and humans, making them a promising target for the treatment of hypertension.
Propriétés
Numéro CAS |
133752-35-9 |
|---|---|
Nom du produit |
Endothelin converting enzyme substrate |
Formule moléculaire |
C84H117N21O23S |
Poids moléculaire |
1821 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1 |
Clé InChI |
CJTNQOINDCUPHE-FZONESBBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
Séquence |
HLDIIWVNTPXHG |
Synonymes |
ECE substrate endothelin converting enzyme substrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





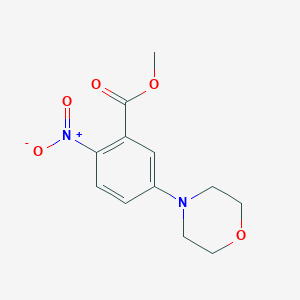
![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

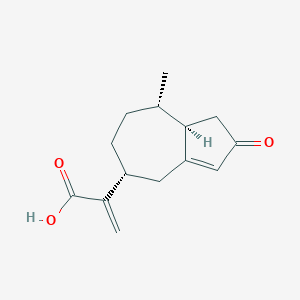


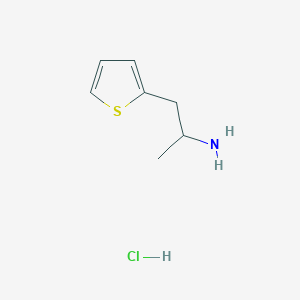

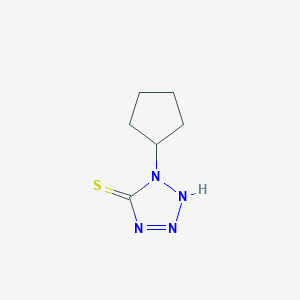

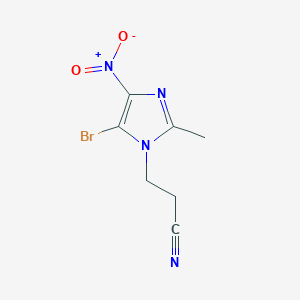
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)